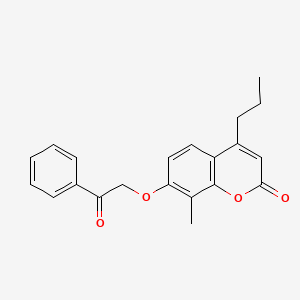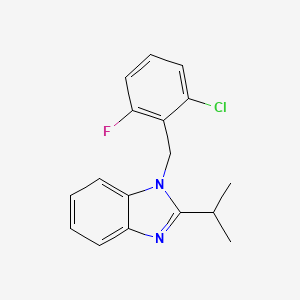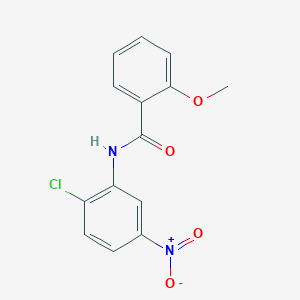![molecular formula C10H10N2S3 B5887095 2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5887095.png)
2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol, also known as MCTP, is an organic compound that has gained attention in the scientific community due to its potential therapeutic applications. MCTP belongs to the family of thieno[2,3-d]pyrimidines, which are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol involves its interaction with various cellular targets, including enzymes, receptors, and signaling pathways. 2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. 2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol also inhibits the activity of cyclin-dependent kinases (CDKs), which regulate the cell cycle. Furthermore, 2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol modulates the activity of various signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol has several biochemical and physiological effects on the body. In vitro studies have shown that 2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol can induce apoptosis in cancer cells by activating caspase enzymes. 2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol can also inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). Furthermore, 2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol can reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol in lab experiments is its diverse biological activities, which make it a potential candidate for drug development. 2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol is also relatively easy to synthesize, and its chemical structure can be modified to improve its pharmacological properties. However, one of the limitations of using 2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol in lab experiments is its low solubility in water, which can affect its bioavailability and toxicity.
Future Directions
There are several future directions for the research on 2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol. One of the potential applications of 2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol is in the treatment of viral infections, such as hepatitis B and HIV. 2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol can also be used in combination with other chemotherapeutic agents to improve their efficacy and reduce their toxicity. Furthermore, the development of 2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol analogs with improved pharmacological properties could enhance its therapeutic potential. Finally, more studies are needed to elucidate the molecular mechanism of action of 2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol and its potential side effects in vivo.
Conclusion:
In conclusion, 2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol is a promising organic compound that has shown diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The synthesis of 2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol is relatively easy, and its chemical structure can be modified to improve its pharmacological properties. 2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol has several potential applications in drug development, but more studies are needed to elucidate its molecular mechanism of action and potential side effects in vivo.
Synthesis Methods
The synthesis of 2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol involves the reaction of 2-amino-4-methylthiopyrimidine with 2-chloro-3-formylthiophene in the presence of a base and a catalyst. The resulting intermediate is then cyclized to form 2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol. The yield of 2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Scientific Research Applications
2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol has shown promising results in various scientific research applications. One of the most significant applications of 2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol is its anticancer activity. Several studies have reported that 2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol can inhibit the growth of cancer cells by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis. 2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol has also shown antiviral activity against the hepatitis B virus and the human immunodeficiency virus (HIV). Additionally, 2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
10-methylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-triene-12-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S3/c1-14-10-11-8(13)7-5-3-2-4-6(5)15-9(7)12-10/h2-4H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLMUHDQYZTEOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C3=C(S2)CCC3)C(=S)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5887019.png)

![3-methyl-9-phenyl-2H-pyrazolo[1',5':3,4][1,3,5]triazino[1,2-b][1,2,4]triazin-2-one](/img/structure/B5887030.png)
![methyl N-[(3-chloro-1-benzothien-2-yl)carbonyl]glycinate](/img/structure/B5887032.png)
![dimethyl 5-[(2,4-dimethylbenzoyl)amino]isophthalate](/img/structure/B5887041.png)
![N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887046.png)
![3-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5887052.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B5887055.png)


![N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5887075.png)
![3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B5887087.png)

![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5887104.png)